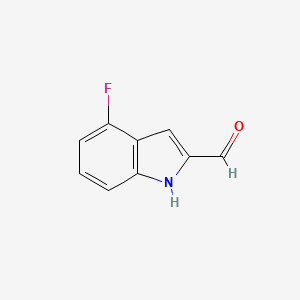

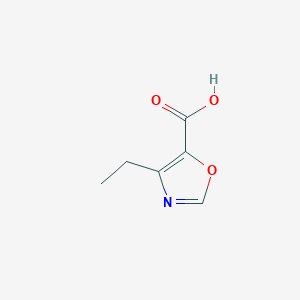

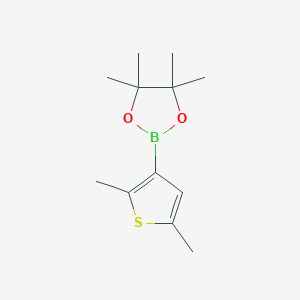

![molecular formula C11H14N2O B1442340 3,4,6,7,8,9-六氢吡嗪并[1,2-a]吲哚-1(2H)-酮 CAS No. 1346672-36-3](/img/structure/B1442340.png)

3,4,6,7,8,9-六氢吡嗪并[1,2-a]吲哚-1(2H)-酮

描述

The compound “3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one” is a type of organic compound . It’s related to the compound tadalafil, a potent and highly selective PDE5 inhibitor .

Synthesis Analysis

The synthesis of related compounds involves the modification of the hydantoin ring in a lead compound . The replacement of the hydantoin by a piperazinedione ring led to a compound with similar PDE5 inhibitory potency . Introduction of a 3,4-methylenedioxy substitution on the phenyl ring in position 6 led to a potent PDE5 inhibitor with increased cellular potency .Molecular Structure Analysis

The molecular structure of this compound is complex, as it includes a hexahydropyrazino ring and an indolone ring . The exact structure would need to be determined through methods such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, solubility in various solvents, and acidity or basicity .科学研究应用

新型吲哚衍生物的合成

研究人员开发了一种新颖的三步合成方法,用于合成1,2,3,4,10,10a-六氢吡嗪并[1,2-a]吲哚,它们是药物化学中的重要骨架结构 。该过程涉及分子内卡宾介导的C-H插入反应,这在有机合成领域是一个重大进步。

PDE5抑制剂的开发

该化合物在发现他达拉非,一种用于治疗勃起功能障碍的高度选择性PDE5抑制剂方面发挥了重要作用 。对先导化合物中乙内酰脲环的修饰导致了他达拉非的开发,他达拉非具有很高的效力和选择性。

抗血栓形成剂

一类六氢吡嗪并[1,2-a]吲哚已被设计用于抗血栓形成应用 。这些化合物已被分析其logK测定和QSAR分析,有助于开发新的抗血栓形成药物。

离子液体合成

六氢吡嗪并[1,2-a]吲哚的结构框架已被用于合成新的离子液体 。这些离子液体在绿色化学和电化学等各个领域具有潜在的应用价值。

杂环稠合吲哚环系

已经开发出有效合成方法来获得新型杂环稠合吲哚环系 。这些体系在开发新药方面具有重要意义,并且在药物化学中有着广泛的应用。

作用机制

Target of Action

Similar compounds have been found to inhibit phosphodiesterase 5 (pde5) and caspase-3 . These enzymes play crucial roles in various physiological processes. PDE5 is involved in the regulation of intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is important for smooth muscle relaxation and vasodilation. Caspase-3 is a critical executioner of apoptosis, or programmed cell death .

Mode of Action

Based on the targets mentioned above, it can be inferred that this compound may interact with its targets to inhibit their activity, thereby affecting the downstream processes regulated by these enzymes .

Biochemical Pathways

The biochemical pathways affected by 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one are likely related to the functions of its targets. Inhibition of PDE5 can lead to an increase in cGMP levels, resulting in smooth muscle relaxation and vasodilation . On the other hand, inhibition of caspase-3 can interfere with the apoptosis pathway, potentially providing neuroprotective effects in the event of an ischemic stroke .

Pharmacokinetics

Similar compounds have shown profound and long-lasting effects in animal models .

Result of Action

The molecular and cellular effects of 3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one’s action would depend on its specific targets and the extent of their inhibition. Potential effects could include vasodilation due to increased cGMP levels, and neuroprotection due to inhibition of apoptosis .

未来方向

属性

IUPAC Name |

3,4,6,7,8,9-hexahydro-2H-pyrazino[1,2-a]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c14-11-10-7-8-3-1-2-4-9(8)13(10)6-5-12-11/h7H,1-6H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWDCWHLFBJIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C3N2CCNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

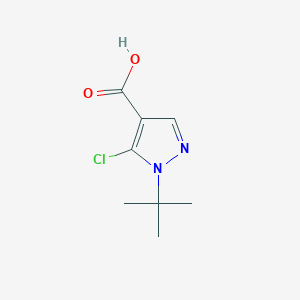

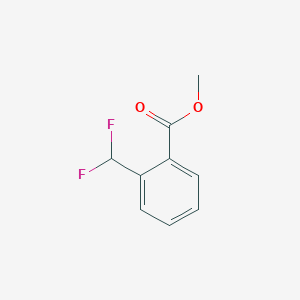

![(2-Chloroimidazo[2,1-b][1,3]thiazol-6-yl)-acetic acid hydrochloride](/img/structure/B1442265.png)

![tert-Butyl 3-amino-[1,3'-biazetidine]-1'-carboxylate](/img/structure/B1442269.png)

![1-[Isopropyl(methyl)amino]acetone hydrochloride](/img/structure/B1442277.png)

![3,6-Dichloro-2-hydroxybenzoic-[13C6] Acid](/img/structure/B1442280.png)